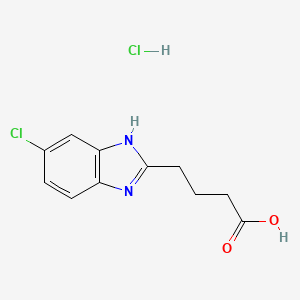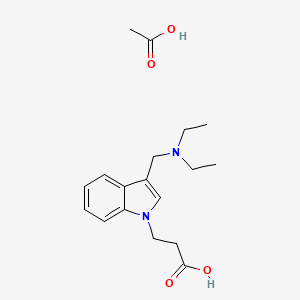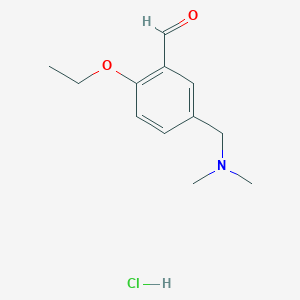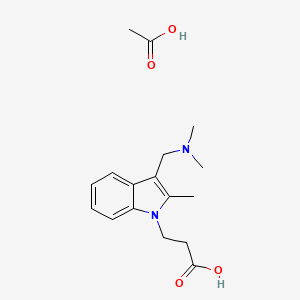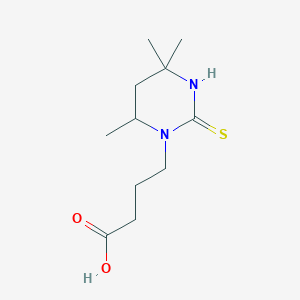
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid
説明
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid, also known as 4-TBA, is an organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and organic solvents. 4-TBA has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media.
科学的研究の応用
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is widely used in scientific research, especially in the fields of biochemistry, pharmacology, and biotechnology. It is used as a reagent in chemical synthesis, as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. It is also used as a buffer in cell culture media.
In biochemistry, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is used in the synthesis of peptides and proteins, as well as in the study of enzyme-catalyzed reactions. In pharmacology, it is used to study the structure and function of receptors and to investigate drug-receptor interactions. In biotechnology, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is used in the production of recombinant proteins and in the development of new drugs.
作用機序
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid is an organic compound that acts as an acid in biochemical reactions. It is used as a catalyst in biochemical reactions, and as a substrate in enzymatic assays. In enzymatic assays, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
Biochemical and Physiological Effects
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has a wide range of biochemical and physiological effects. It is used as a reagent in chemical synthesis and as a catalyst in biochemical reactions. It is also used as a substrate in enzymatic assays and as a buffer in cell culture media. In enzymatic assays, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid binds to the active site of an enzyme and acts as an inhibitor, preventing the enzyme from catalyzing the reaction. In biochemical reactions, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid acts as an acid, donating a proton to the substrate, thus facilitating the reaction.
実験室実験の利点と制限
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid has several advantages for use in laboratory experiments. It is a colorless solid, soluble in water and organic solvents, and is relatively easy to synthesize. It is also relatively stable, with a shelf life of up to 2 years. In addition, it is relatively inexpensive and can be used in a wide range of applications.
However, there are some limitations to the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in laboratory experiments. It is toxic and should be handled with care. It is also a strong acid, and can cause skin and eye irritation if it comes into contact with the skin or eyes.
将来の方向性
There are several potential future directions for the use of 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid in scientific research. It could be used in the development of new drugs, in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. It could also be used in the production of recombinant proteins and in the development of new diagnostic tools. In addition, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid could be used in the study of drug-receptor interactions and in the study of cell signaling pathways. Finally, 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid could be used in the development of new methods for the detection and quantification of proteins and nucleic acids.
特性
IUPAC Name |
4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-8-7-11(2,3)12-10(16)13(8)6-4-5-9(14)15/h8H,4-7H2,1-3H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIPFUHLMKYYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC(=S)N1CCCC(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-YL)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



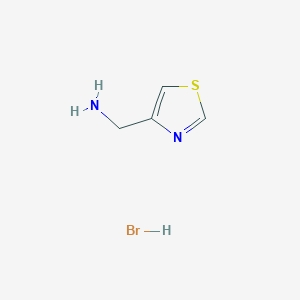

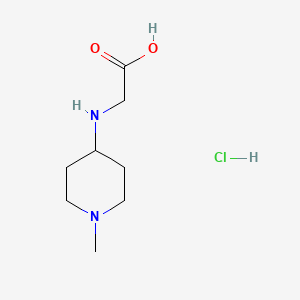
![1-[1,4']Bipiperidinyl-1'-yl-2-chloro-ethanone hydrochloride](/img/structure/B1389005.png)
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-YL]-benzoic acid hydrochloride](/img/structure/B1389009.png)
![3-[4-(3-Chloro-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1389012.png)
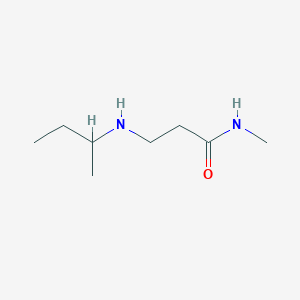
![3-[4-Chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-2-methylpropanoic acid](/img/structure/B1389014.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrate](/img/structure/B1389016.png)
